molecular formula C6H2N4 B085788 1,1,2,2-Ethanetetracarbonitrile CAS No. 14778-29-1

1,1,2,2-Ethanetetracarbonitrile

Cat. No. B085788
CAS RN: 14778-29-1
M. Wt: 130.11 g/mol
InChI Key: JKQXQUCZTZGYOR-UHFFFAOYSA-N
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Description

1,1,2,2-Ethanetetracarbonitrile, also known as ethane-1,1,2,2-tetracarbonitrile, is a chemical compound with the molecular formula C6H2N4. It contains a total of 11 bonds, including 9 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 triple bonds, and 4 nitrile groups .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Ethanetetracarbonitrile includes 4 triple bonds and 4 nitrile groups . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .

Scientific Research Applications

  • Electronic Structure and Bonding Properties : Tinant, Parfonry, and Declercq (2010) explored the electronic deformation densities of 1,1,2,2-ethanetetracarbonitrile, noting that the substitution effects do not significantly alter these properties (Tinant, Parfonry, & Declercq, 2010).

  • Chemical Reactivity with Aldehydes : Sheverdov, Davydova, Nasakin, Mar'yasov, Dorovatovskii, and Khrustalev (2019) investigated its reaction with various aldehydes, leading to complex chemical transformations and the formation of new compounds (Sheverdov et al., 2019).

  • Regioselective Synthesis of Pyrroles : Belikov, Ershov, Eremkin, Nasakin, Tafeenko, and Nurieva (2011) described a method for synthesizing polyfunctional 3H-pyrroles using 1,1,2,2-ethanetetracarbonitrile, indicating its utility in creating complex organic molecules (Belikov et al., 2011).

  • Electrochemical Oxidation Studies : Elinson, Fedukovich, and Nikishin (1988) explored the electrochemical oxidation of esters of ethane-1,1,2,2-tetracarboxylic acid, demonstrating potential applications in electrochemistry and organic synthesis (Elinson, Fedukovich, & Nikishin, 1988).

  • Synthesis of Photochromic Compounds : Belikov, Fedoseev, Ievlev, Ershov, and Tafeenko (2015) reported on the transformation of 1,1,2,2-ethanetetracarbonitrile derivatives leading to the synthesis of photochromic compounds, indicating potential applications in materials science (Belikov et al., 2015).

  • Catalytic Applications : Li and Armor (1998) studied the ammoxidation of ethane to acetonitrile over metal-zeolite catalysts, showing the relevance of 1,1,2,2-ethanetetracarbonitrile in catalysis and chemical synthesis (Li & Armor, 1998).

properties

IUPAC Name

ethane-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXQUCZTZGYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473963
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Ethanetetracarbonitrile

CAS RN

14778-29-1
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 2
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 3
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 4
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 5
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 6
1,1,2,2-Ethanetetracarbonitrile

Citations

For This Compound
10
Citations
JP Declercq, B Tinant, A Parfonry… - … Section C: Crystal …, 1983 - scripts.iucr.org
(IUCr) Combined X-ray and neutron study of 1,1,2,2-ethanetetracarbonitrile, C6H2N4, at 158 K Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 12 scripts.iucr.org
A Parfonry, B Tinant, JP Declercq… - … Section C: Crystal …, 1986 - scripts.iucr.org
(IUCr) 2,3-Dimethoxy-1,4-butanedinitrile (I) and 2,3-bis(piperidino)-1,4-butanedinitrile (II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (…
Number of citations: 1 scripts.iucr.org
VP Sheverdov, MA Mar'yasov… - J Pharm Sci Emerg …, 2016 - researchgate.net
Cancer remains one of the most serious diseases of mankind. Cancer is a leading cause of death worldwide. According to forecasts, the number of deaths from cancer in the world will …
Number of citations: 1 www.researchgate.net
VP Sheverdov, OV Ershov, OE Nasakin… - Tetrahedron, 2001 - Elsevier
Reaction of tetracyanoethylene with α,β-unsaturated ketones was investigated. 3-R 1 -4-R 2 -6-R 3 -5-oxo-1,1,2,2-cyclohexanetetracarbonitriles, unsaturated tetracyanoalkanones, 3-R-…
Number of citations: 40 www.sciencedirect.com
A Parfonry, JP Declercq, B Tinant… - … Section B: Structural …, 1988 - scripts.iucr.org
(IUCr) Electron-density analysis at 155 K by X-ray and neutron diffraction of meso-2,3-bis(dimethylamino)butanedinitrile, C8H14N4 Acta Crystallographica Section B Structural Science …
Number of citations: 10 scripts.iucr.org
B Tinant, JP Declercq, N Guillot… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Diethyl 2,3-diacetamidosuccinate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 46 Part 6 Pages …
Number of citations: 6 scripts.iucr.org
K SHANKLAND - Applications of Neutron Scattering to Soft …, 2000 - books.google.com
Neutron and X-ray diffraction techniques are widely used to study the molecular and crystal structure of organic compounds. Their power stems from their ability to'see'atoms in 3-…
Number of citations: 0 books.google.com
OE Nasakin, VV Alekseev… - ZHURNAL …, 1981 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 2
B Tinant, A Parfonry, JP Declercq - Bulletin des Sociétés …, 1988 - Wiley Online Library
From X‐ray measurements at 155K, the electronic deformation densities for 1,1,2,2‐ethanetetracarbonitrile(1) and meso 2,3‐dimethyl‐2,3‐bis(p‐cyanophenyl)‐1,4‐butanedinitrile(2) …
Number of citations: 2 onlinelibrary.wiley.com
OE NASAKIN, VV ALEKSEEV… - Chemischer …, 1981 - Wiley Online Library
Number of citations: 0

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